3-Amino-N-pentylpropanamide

Catalog No.
S14536501
CAS No.
271591-61-8
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-pentylpropanamide

CAS Number

271591-61-8

Product Name

3-Amino-N-pentylpropanamide

IUPAC Name

3-amino-N-pentylpropanamide

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

BQWFAUQWNNKGDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CCN

3-Amino-N-pentylpropanamide is an organic compound characterized by its amine and amide functional groups, which contribute to its chemical reactivity and potential biological activity. Its molecular formula is C8H17N2OC_8H_{17}N_2O and it features a pentyl chain attached to the nitrogen atom of the amide group. This compound is of interest in various fields, including medicinal chemistry, due to its structural properties that may influence biological interactions and therapeutic applications.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group in the propanamide backbone can be reduced to form the corresponding amine, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the specific conditions employed.

The versatility of these reactions makes 3-amino-N-pentylpropanamide a valuable intermediate in organic synthesis.

Research into the biological activity of 3-amino-N-pentylpropanamide indicates that it may interact with various biological targets, potentially influencing neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and norepinephrine reuptake inhibition, suggesting that 3-amino-N-pentylpropanamide might exhibit similar pharmacological properties. Its potential as a therapeutic agent is still under investigation, with ongoing studies exploring its efficacy and safety in biological systems .

The synthesis of 3-amino-N-pentylpropanamide can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of pentanoyl chloride with ammonia or an amine source under reducing conditions, often using catalysts like palladium on carbon or platinum oxide.
  • Direct Amide Formation: The reaction of pentanoic acid with an appropriate amine under dehydrating conditions can yield the desired amide.
  • Continuous Flow Synthesis: In industrial applications, continuous flow reactors are utilized to optimize reaction conditions for higher yields and purity, employing advanced purification techniques such as chromatography .

3-Amino-N-pentylpropanamide has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for drug development, particularly in designing compounds targeting specific biological pathways.
  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Industrial Uses: It is involved in producing specialty chemicals and materials, including agrochemicals and dyes .

Studies examining the interactions of 3-amino-N-pentylpropanamide with biological molecules indicate its potential role in modulating enzyme activities or receptor functions. The amino group may facilitate hydrogen bonding with active site residues of enzymes or receptors, while the pentyl chain could influence hydrophobic interactions, potentially enhancing binding affinity and specificity .

Several compounds share structural similarities with 3-amino-N-pentylpropanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-methyl-N-phenylpropanamideLacks the amino groupLess reactive due to absence of amino functionality
3-amino-N-phenylpropanamideLacks the pentyl groupPotentially different pharmacological properties
N-methyl-N-phenylacetamideShorter carbon chainAffects physical and chemical properties
N-(3-Aminophenyl)propanamideSimilar amine functionalityVaries in hydrophobicity due to different substituents

The uniqueness of 3-amino-N-pentylpropanamide lies in its combination of an amino group and a pentyl chain on the propanamide backbone, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

158.141913202 g/mol

Monoisotopic Mass

158.141913202 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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